![molecular formula C13H14ClNO2 B2658331 2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one CAS No. 1519204-68-2](/img/structure/B2658331.png)
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 1519204-68-2 . It has a molecular weight of 251.71 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "2-chloro-1-(5-isopropoxy-1H-indol-3-yl)ethan-1-one" . The InChI code for this compound is "1S/C13H14ClNO2/c1-8(2)17-9-3-4-12-10(5-9)11(7-15-12)13(16)6-14/h3-5,7-8,15H,6H2,1-2H3" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.71 . It is typically stored at room temperature and comes in a powder form . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Bis(indolyl)methane Derivatives
Research has shown that derivatives similar to the requested compound have been synthesized through acid-catalyzed reactions of indoles with vinyl ethers, highlighting their potential in creating bis(indolyl)methane derivatives. These compounds hold importance in the development of new materials and pharmaceuticals due to their unique chemical properties (Kobayashi, Shirai, & Konishi, 2009).
Antibacterial and Antifungal Activities
Novel 1H-Indole derivatives synthesized from reactions involving chloroacetylchloride have shown significant antimicrobial activity. This research underscores the potential use of these compounds in developing new antibacterial and antifungal agents, which is crucial for addressing the growing concern of antibiotic resistance (Letters in Applied NanoBioScience, 2020).
Environmental and Catalytic Applications
Studies on the hydrolysis rate constants for chlorinated compounds, including those structurally related to 2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one, provide insights into the environmental degradation processes of these chemicals. Understanding these processes is vital for assessing the environmental impact and designing catalysts for environmental remediation efforts (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
Activation of Hydrocarbons
The photocatalytic system using cerium salts has been developed for the C–H activation of methane, ethane, and other alkanes. This groundbreaking research opens up new pathways for the functionalization of light hydrocarbons, presenting opportunities for their utilization in synthetic chemistry beyond conventional methods. This application is particularly relevant for converting abundant but inert natural gas components into valuable chemicals (Hu, Guo, Pan, & Zuo, 2018).
Photocatalytic C–H Activation
Further investigations into the photocatalytic activation of hydrocarbons have revealed the subtle role of chlorine radicals in enhancing the reactivity of such systems. This research provides a deeper understanding of the mechanisms underlying the functionalization of hydrocarbons and highlights the potential of chlorine radicals in facilitating these reactions (Yang et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-(5-propan-2-yloxy-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(2)17-9-3-4-12-10(5-9)11(7-15-12)13(16)6-14/h3-5,7-8,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJMLWLJKTIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
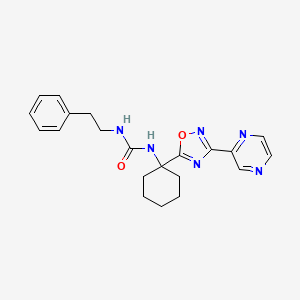


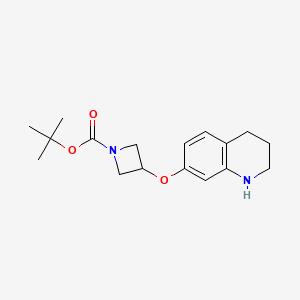
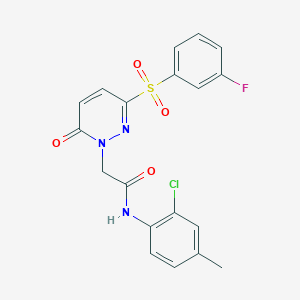
![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)
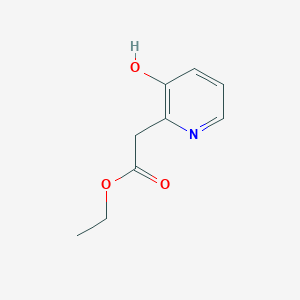
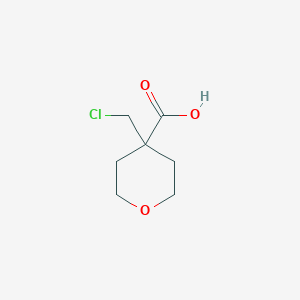
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2658264.png)
![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)
![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)
![(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/no-structure.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2658271.png)
